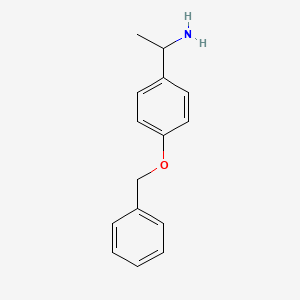

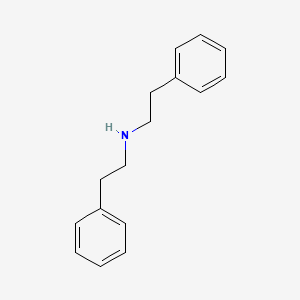

1-(4-Phenylmethoxyphenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(4-Phenylmethoxyphenyl)ethanamine often involves complex reactions such as aldol condensation, etherification, and esterification processes. For example, chalcones possessing N-substituted ethanamine tails were synthesized through aldol condensation reactions of ethanones with different aldehydes, preceded by reactions of chloro N-substituted ethanamine hydrochloride with hydroxy acetophenone (Zaidi et al., 2015). Such methods demonstrate the complex chemical maneuvers required to produce derivatives of this compound.

Molecular Structure Analysis

The molecular structure of derivatives of 1-(4-Phenylmethoxyphenyl)ethanamine and related compounds has been elucidated using various spectral and X-ray diffraction studies. These studies provide detailed insights into the atomic arrangement and bonding within these molecules, essential for understanding their chemical behavior and potential applications (Zaidi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Phenylmethoxyphenyl)ethanamine derivatives involves interactions that lead to the formation of new bonds and compounds. For instance, copper-catalyzed cross-coupling reactions have been employed to form C-N, C-S, and C-O bonds, demonstrating the versatility of these compounds in synthesizing a wide range of chemical products (Chen & Chen, 2006).

科学的研究の応用

Synthesis Applications

Apremilast Synthesis

Chalcones Bearing N-Substituted Ethanamine Tail

Chalcones with N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, showed antiamoebic activity and were less toxic, indicating potential therapeutic applications (Zaidi et al., 2015).

Characterization of Chiral Tripodal Ligands

Synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, related to 1-(4-Phenylmethoxyphenyl)ethanamine, led to chiral complexes with potential applications in coordination chemistry and catalysis (Canary et al., 1998).

Palladium(II) Complexes and Catalysis

Chiral (imino)pyridine/phosphine palladium(II) complexes, synthesized using 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showed potential as catalysts in methoxycarbonylation of styrene (Ngcobo et al., 2021).

Synthesis of Polyetherimides

A phosphinated dietheramine, structurally related to 1-(4-Phenylmethoxyphenyl)ethanamine, was used in the economic preparation of soluble polyetherimides, highlighting applications in material science (Lin, Chang, & Cheng, 2011).

Block Copolymer Synthesis

Functional alkoxyamines like 1-[4-(4-lithiobutoxy)phenyl]-1-(2,2,6,6-tetramethylpiperidinyl-N-oxyl)ethane, similar in structure to 1-(4-Phenylmethoxyphenyl)ethanamine, were used to prepare well-defined block copolymers, indicating its role in advanced polymer chemistry (Miura, Sakai, & Taniguchi, 2003).

Pharmacological Applications

- Antiestrogen Binding Site Studies: N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), structurally similar to 1-(4-Phenylmethoxyphenyl)ethanamine, was investigated for its affinity to the antiestrogen binding site, suggesting a potential role in breast cancer research (Brandes, Macdonald, & Bogdanovic, 1985).

特性

IUPAC Name |

1-(4-phenylmethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCQFSPDUEVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276633 |

Source

|

| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylmethoxyphenyl)ethanamine | |

CAS RN |

65746-45-4 |

Source

|

| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)